molecular formula C18H24N2O7 B2526284 Boc-l-asn-o-ch2-f-ch2-cooh CAS No. 73401-72-6

Boc-l-asn-o-ch2-f-ch2-cooh

Cat. No.: B2526284
CAS No.: 73401-72-6
M. Wt: 380.397
InChI Key: OPWBGOLGDZZFEJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-l-asn-o-ch2-f-ch2-cooh, also known as {4-[(2S)-4-amino-2-(tert-butoxycarbonyl)amino]-4-oxobutanoyl}oxymethylphenylacetic acid, is a compound used in various scientific research applications. It is a derivative of asparagine, an amino acid, and is often used in peptide synthesis due to its protective Boc (tert-butoxycarbonyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-l-asn-o-ch2-f-ch2-cooh typically involves the protection of the amino group of asparagine with a Boc group. This is achieved by reacting asparagine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected asparagine is then coupled with a fluoromethylphenylacetic acid derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-l-asn-o-ch2-f-ch2-cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Boc-l-asn-o-ch2-f-ch2-cooh is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-l-asn-o-ch2-f-ch2-cooh involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group of asparagine, allowing for selective reactions at other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .

Comparison with Similar Compounds

Similar Compounds

    Boc-asparagine: Similar to Boc-l-asn-o-ch2-f-ch2-cooh but without the fluoromethylphenylacetic acid moiety.

    Fmoc-asparagine: Another protected form of asparagine, using the Fmoc (fluorenylmethyloxycarbonyl) group instead of Boc.

    Boc-glutamine: A Boc-protected form of glutamine, another amino acid.

Uniqueness

This compound is unique due to its specific structure, which includes a fluoromethylphenylacetic acid moiety. This structure provides distinct chemical properties and reactivity, making it valuable in specific research applications .

Properties

IUPAC Name

2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O7/c1-18(2,3)27-17(25)20-13(9-14(19)21)16(24)26-10-12-6-4-11(5-7-12)8-15(22)23/h4-7,13H,8-10H2,1-3H3,(H2,19,21)(H,20,25)(H,22,23)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWBGOLGDZZFEJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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